

Spectroscopic Analysis of 2-methyl-1,3-dioxane-2-ethanamine: A Technical Guide

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Compound of Interest

Compound Name: 2-methyl-1,3-Dioxane-2-ethanamine

Cat. No.: B118654

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Disclaimer: Experimental spectroscopic data for **2-methyl-1,3-dioxane-2-ethanamine** (CAS: 218602-40-5) is not readily available in public databases. The data presented in this guide is predicted based on established spectroscopic principles and computational models. This document serves as a theoretical guide for researchers, scientists, and drug development professionals.

Introduction

2-methyl-1,3-dioxane-2-ethanamine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a dioxane ring and an ethanamine side chain, suggests a range of chemical properties that can be elucidated through spectroscopic techniques. This guide provides a summary of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-methyl-1,3-dioxane-2-ethanamine**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	4H	-O-CH ₂ - (axial and equatorial)
~2.8	t	2H	-CH ₂ -NH ₂
~1.8	t	2H	-C-CH ₂ -CH ₂ -
~1.5 - 1.7	m	2H	-CH ₂ - (ring)
~1.3	s	3H	-C-CH ₃
~1.2 (broad)	s	2H	-NH ₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
~98	Quaternary Carbon (O-C-O)
~65	-O-CH ₂ -
~45	-CH ₂ -NH ₂
~35	-C-CH ₂ -CH ₂ -
~25	-CH ₂ - (ring)
~22	-C-CH ₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H stretch (amine)
2850 - 2960	Strong	C-H stretch (alkane)
1590 - 1650	Medium	N-H bend (amine)
1050 - 1150	Strong	C-O stretch (ether)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Abundance	Assignment
145	Low	$[M]^+$ (Molecular Ion)
130	Medium	$[M-CH_3]^+$
100	High	$[M-CH_2CH_2NH_2]^+$
86	Medium	$[M-C_3H_7O]^+$
44	Very High	$[CH_2CH_2NH_2]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel liquid amine compound like **2-methyl-1,3-dioxane-2-ethanamine**.

NMR Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- NMR Spectrometer (e.g., 500 MHz)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, $CDCl_3$)
- **2-methyl-1,3-dioxane-2-ethanamine** sample
- Pipettes

Procedure:

- Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of $CDCl_3$ in a clean, dry vial.
- Transfer the solution to an NMR tube.

- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire a ^1H NMR spectrum using standard acquisition parameters.
- Acquire a ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a longer acquisition time may be necessary.
- Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to the residual solvent peak).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **2-methyl-1,3-dioxane-2-ethanamine** sample
- Solvent for cleaning (e.g., acetone, isopropanol)

Procedure (Neat Liquid Sample on Salt Plates):

- Ensure the salt plates are clean and dry.
- Place a small drop of the liquid sample onto the center of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Place the sandwiched plates into the spectrometer's sample holder.
- Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Clean the salt plates thoroughly with a suitable solvent after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
- Gas Chromatograph (GC) for sample introduction (if applicable)
- **2-methyl-1,3-dioxane-2-ethanamine** sample
- Solvent for sample dilution (e.g., methanol, dichloromethane)

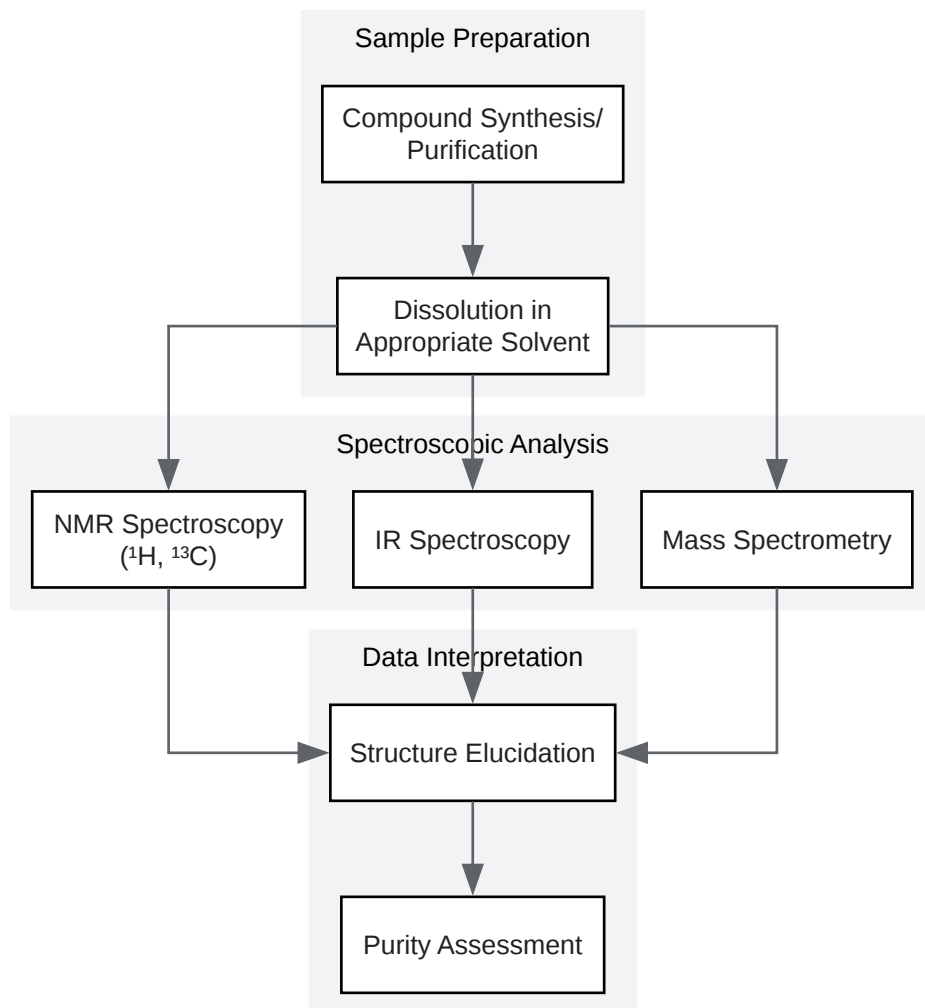
Procedure (GC-MS with EI):

- Prepare a dilute solution of the sample in a volatile solvent.
- Inject a small volume of the solution into the GC inlet.
- The sample is vaporized and separated on the GC column.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the EI source, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

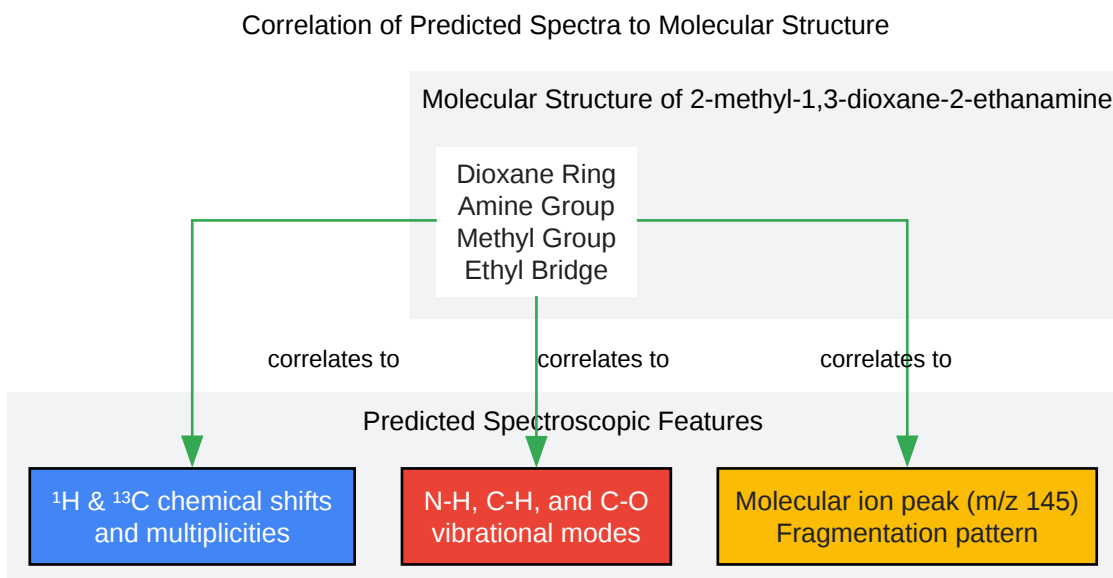
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the predicted spectral features and the molecular structure.

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationship between the molecular structure and predicted spectral features.

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